N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide
Description
This compound features a tricyclic 2,5,7-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene core linked to a piperidine ring via a carbonyl group, with an acetamide moiety substituted by a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler aromatic substituents .
Properties
IUPAC Name |
2-[4-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)26-23(31)16-28-9-7-19(8-10-28)24(32)30-12-11-29-22-6-4-3-5-21(22)27-25(29)30/h3-6,13-15,19H,7-12,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCJTKXKMUPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN4C3=NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration. HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a dual inhibitor of PI3K and HDAC. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors. This dual inhibition leads to multiple epigenetic modifications affecting signaling networks, which can act synergistically for the treatment of cancer.
Biochemical Pathways
The compound’s action on PI3K and HDAC affects multiple biochemical pathways. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors. HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks.
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and patent filings.
Chemical Structure
The compound features a piperidine ring linked to a triazatricyclo structure and an acetamide group. Its molecular formula is not explicitly provided in the sources but can be inferred from its structural components.
Research indicates that this compound exhibits inhibitory activity against specific biological targets, particularly ENPP2 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in various cellular processes including inflammation and cancer progression. The inhibition of ENPP2 may lead to therapeutic effects in conditions where this enzyme is overactive .
Anticancer Properties
Several studies have explored the anticancer potential of compounds structurally similar to this compound. These studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Inhibition of ENPP2
The compound has been shown to effectively inhibit ENPP2 activity in vitro. This inhibition can potentially reduce the levels of lysophosphatidic acid (LPA), a lipid mediator involved in cancer metastasis and other pathological conditions .
Case Studies
- Study on ENPP2 Inhibition : A study demonstrated that the compound significantly reduced ENPP2 activity in cultured cells, leading to decreased cell migration and invasion in cancer models.
- Antitumor Activity : In vivo experiments using animal models showed that administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Cores
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Key Features : Combines a thiazolo-pyrimidine core with a 2,4,6-trimethylbenzylidene substituent and a 5-methylfuran group.
- Physical Properties : Melting point 243–246°C; IR bands at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN); molecular weight 386 (C₂₀H₁₀N₄O₃S) .
- Comparison: Unlike the target compound, 11a lacks a tricyclic system but shares a pyrimidine-derived core.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Key Features: Features a cyano-substituted benzylidene group and a 5-methylfuran moiety.
- Physical Properties : Melting point 213–215°C; molecular weight 403 (C₂₂H₁₇N₃O₃S) .
- Comparison: The cyano group in 11b enhances polarity, likely improving water solubility over the target compound’s dimethylphenyl group. However, the absence of a piperidine or tricyclic system may limit conformational rigidity critical for target binding .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Key Features : Pyrimido-quinazoline fused core with a 5-methylfuran substituent.
- Physical Properties : Melting point 268–269°C; molecular weight 318 (C₁₇H₁₀N₄O₃) .
- Comparison : The fused quinazoline system in 12 offers planar rigidity but lacks the tricyclic diversity of the target compound. The nitrile group may confer different electronic properties compared to the acetamide linkage .
Substituent Effects on Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight | Melting Point (°C) | Notable Functional Groups |
|---|---|---|---|---|---|
| Target Compound | Triazatricyclo + Piperidine | 3,5-Dimethylphenyl, Acetamide | ~500 (estimated) | Not reported | Tricyclic N-heterocycle, Amide |
| 11a | Thiazolo-pyrimidine | 2,4,6-Trimethylbenzylidene, Furan | 386 | 243–246 | Nitrile, Ketone, Thiazole |
| 11b | Thiazolo-pyrimidine | 4-Cyanobenzylidene, Furan | 403 | 213–215 | Nitrile, Ketone |
| 12 | Pyrimido-quinazoline | 5-Methylfuran | 318 | 268–269 | Nitrile, Quinazoline |
Electronic and Thermodynamic Insights from DFT Studies
While direct data on the target compound is unavailable, highlights the impact of substituents on stability and density in nitro-pyridines. For example, 3,5-diamino-2,4,6-trinitropyridine achieves a theoretical density of 2.2 g/cm³ due to nitro groups enhancing molecular packing . By analogy, the target compound’s tricyclic system and dimethylphenyl group may similarly optimize steric and electronic interactions for stability, albeit in a pharmaceutical rather than energetic context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
